molecular formula C12H15ClFNO2 B1522048 (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 1182284-28-1

(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No. B1522048
M. Wt: 259.7 g/mol
InChI Key: YEBHVJDZJXVENU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.7 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Analgesic Applications in Neuropathic Pain Models

  • Treatment of Allodynia and Neuropathic Pain : Studies have demonstrated the compound's potent analgesic effects in rodent models of chronic nociceptive and neuropathic pain, including spinal cord injury and trigeminal neuralgia. Continuous administration has shown to preempt and significantly attenuate the development of chronic allodynia-like behavior, suggesting a potential for curative-like action against pathological pain (Colpaert et al., 2004); (Deseure et al., 2003).

  • Mechanisms of High-Efficacy 5-HT1A Receptor Activation : The efficacy of these compounds in treating pain is attributed to their selective activation of the 5-HT1A receptors, resulting in analgesia through neuroadaptive mechanisms. This includes the induction of inverse tolerance and cooperation in contrast with traditional analgesics like opioids, indicating a unique mechanism of central analgesia (Wu et al., 2003).

Research on Serotonin Receptors and Neuropathic Pain

  • Investigating Serotonin Receptor Agonists : Further research into novel derivatives of the compound focuses on improving oral bioavailability and understanding the relationship between pharmacophore conformation and agonistic activity. These studies highlight the antidepressant potential of such compounds, providing insights into their broader therapeutic applications (Vacher et al., 1999).

  • Radiolabeling and Imaging Studies : Radiolabeled derivatives of the compound have been developed for potential use in SPECT imaging to study serotonin 5-HT2A receptors in vivo, offering tools for the investigation of psychiatric illnesses and their treatment (Blanckaert et al., 2007).

properties

IUPAC Name

(5-fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-9-1-2-11(15)10(7-9)12(16)8-3-5-14-6-4-8;/h1-2,7-8,14-15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBHVJDZJXVENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=CC(=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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